molecular formula C21H15ClFN3O2S B11616964 3-amino-N-(4-chloro-2-fluorophenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(4-chloro-2-fluorophenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11616964
M. Wt: 427.9 g/mol
InChI Key: CNVYIKWDDPTKTP-UHFFFAOYSA-N
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Description

3-amino-N-(4-chloro-2-fluorophenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, substituted with amino, chloro, fluoro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-chloro-2-fluorophenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining quality and consistency .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-chloro-2-fluorophenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl, or aryl groups .

Scientific Research Applications

3-amino-N-(4-chloro-2-fluorophenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N-(4-chloro-2-fluorophenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-amino-N-(4-chloro-2-fluorophenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide stands out due to its unique combination of functional groups and structural features.

Properties

Molecular Formula

C21H15ClFN3O2S

Molecular Weight

427.9 g/mol

IUPAC Name

3-amino-N-(4-chloro-2-fluorophenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C21H15ClFN3O2S/c1-28-13-4-2-3-11(9-13)16-8-6-14-18(24)19(29-21(14)26-16)20(27)25-17-7-5-12(22)10-15(17)23/h2-10H,24H2,1H3,(H,25,27)

InChI Key

CNVYIKWDDPTKTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=C(C=C(C=C4)Cl)F)N

Origin of Product

United States

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